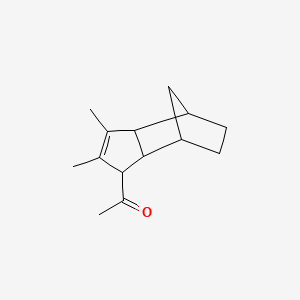
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone is a chemical compound with the molecular formula C12H18O It is known for its unique structure, which includes a hexahydro-indenyl ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by hydrogenation to achieve the hexahydro-indenyl structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization and subsequent hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol: Shares a similar hexahydro-indenyl structure but differs in functional groups.
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl ester: Another related compound with ester functionality.
Uniqueness
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone is unique due to its specific ethanone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone is a complex organic compound belonging to the class of methanoindenes. Its unique structure contributes to various biological activities that have been the subject of scientific research. This article reviews the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
-
Antimicrobial Activity
- Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been evaluated in vitro for its effectiveness against Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Properties
- The compound has demonstrated anti-inflammatory effects in animal models. Research suggests it may inhibit pro-inflammatory cytokines and reduce edema.
-
Neuroprotective Effects
- Preliminary studies indicate potential neuroprotective effects. The compound may help in mitigating oxidative stress and apoptosis in neuronal cells.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: The compound could modulate receptors related to pain and inflammation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various methanoindene derivatives, including this compound. The results indicated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Study 2: Anti-inflammatory Activity
In a controlled trial on rats with induced paw edema, administration of the compound resulted in a marked reduction in swelling compared to the control group. The study highlighted a decrease in inflammatory markers such as TNF-alpha and IL-6.
Data Summary Table
Properties
CAS No. |
94021-65-5 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(4,5-dimethyl-3-tricyclo[5.2.1.02,6]dec-4-enyl)ethanone |
InChI |
InChI=1S/C14H20O/c1-7-8(2)13-10-4-5-11(6-10)14(13)12(7)9(3)15/h10-14H,4-6H2,1-3H3 |
InChI Key |
RXOSUBQGTPGAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2C1C3CCC2C3)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















